FI 302

Descripción

FI 302, also referred to as Type 302 stainless steel, is an austenitic chromium-nickel alloy widely used in industrial applications requiring high corrosion resistance, durability, and mechanical strength. Its chemical composition and key properties are summarized below:

Propiedades

Número CAS |

73356-67-9 |

|---|---|

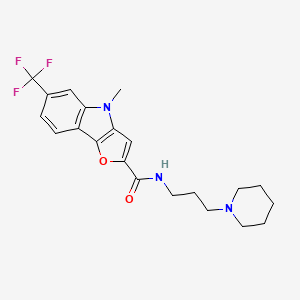

Fórmula molecular |

C21H24F3N3O2 |

Peso molecular |

407.4 g/mol |

Nombre IUPAC |

4-methyl-N-(3-piperidin-1-ylpropyl)-6-(trifluoromethyl)furo[3,2-b]indole-2-carboxamide |

InChI |

InChI=1S/C21H24F3N3O2/c1-26-16-12-14(21(22,23)24)6-7-15(16)19-17(26)13-18(29-19)20(28)25-8-5-11-27-9-3-2-4-10-27/h6-7,12-13H,2-5,8-11H2,1H3,(H,25,28) |

Clave InChI |

BPDXSVFHUFURAC-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |

SMILES canónico |

CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |

Sinónimos |

FI 302 FI-302 N-(3-piperidinopropyl)-4-methyl-6-trifluoromethylfuro(3,2-b)indole-2-carboxamide |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FI 302 involves the reaction of 4-methyl-6-trifluoromethyl-furo(3,2-b)indole-2-carboxylic acid with 3-piperidinopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

FI 302 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: FI 302 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

FI 302 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

FI 302 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, FI 302 reduces the production of pro-inflammatory mediators such as prostaglandins. This leads to decreased inflammation and pain .

Comparación Con Compuestos Similares

Chemical Composition (wt%) :

- Chromium (Cr): 17.0000–19.0000%

- Nickel (Ni): 8.0000–10.0000%

- Manganese (Mn): ≤2.0000%

- Silicon (Si): ≤1.0000%

- Carbon (C): ≤0.1500%

- Phosphorus (P): ≤0.0450%

- Sulfur (S): ≤0.0300%

Mechanical Properties :

- Yield Strength (Rp0.2): ≥566 MPa

- Tensile Strength (Rm): ≥743 MPa

- Elongation (A): 22%

- Impact Energy (KV/Ku): 31 J

- Hardness (HBW): 114

Thermal Properties :

- Thermal Conductivity: 16.3 W/m·K (at 100°C)

- Specific Heat Capacity: 500 J/kg·K (at 0–100°C)

- Thermal Expansion Coefficient: 17.3 µm/m·K (at 0–100°C)

Applications: FI 302 is utilized in environments demanding resistance to oxidation and corrosion, such as chemical processing equipment, automotive components, and medical devices.

Comparison with Similar Compounds

FI 302 is cross-referenced with structurally and functionally similar stainless steel alloys, including AISI 201 and AISI 202 . Below is a comparative analysis based on composition, properties, and applications:

Table 1: Comparative Analysis of FI 302, AISI 201, and AISI 202

Key Differences:

Nickel Content:

- FI 302 contains 8–10% Ni , significantly higher than AISI 201 (3.5–5.5%) and AISI 202 (4–6%) . This higher Ni content enhances FI 302’s corrosion resistance in aggressive environments.

- AISI 201/202 reduce Ni content and substitute it with manganese (Mn) and nitrogen (N) to lower costs while maintaining austenitic structure stability.

Mechanical Strength:

- FI 302 exhibits superior yield strength (≥566 MPa) compared to AISI 201 (~340 MPa) and AISI 202 (~380 MPa). This makes FI 302 suitable for high-stress applications.

Applications:

- FI 302: Preferred for medical instruments and marine hardware due to corrosion resistance.

- AISI 201/202: Used in cost-sensitive applications like kitchenware, automotive trim, and construction.

Research Findings:

- A study comparing austenitic stainless steels noted that FI 302’s Ni content directly correlates with its resistance to pitting corrosion in chloride-rich environments, outperforming AISI 201/202 in accelerated aging tests .

- The substitution of Ni with Mn/N in AISI 201/202 introduces trade-offs, such as reduced ductility and increased susceptibility to stress corrosion cracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.